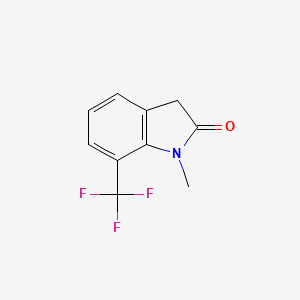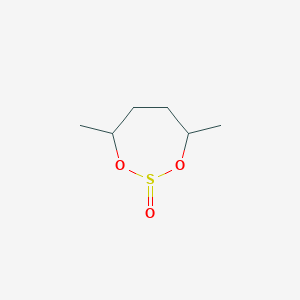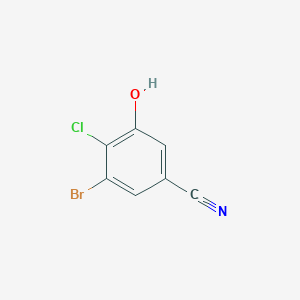
3-Bromo-4-chloro-5-hydroxybenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-chloro-5-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrClNO It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and hydroxyl groups on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-hydroxybenzonitrile typically involves the bromination and chlorination of hydroxybenzonitrile. One common method includes the following steps:
Bromination: Hydroxybenzonitrile is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the desired position on the benzene ring.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom.
The reaction conditions, such as temperature and reaction time, are carefully controlled to ensure the selective substitution of the bromine and chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-4-chloro-5-hydroxybenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce quinones or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-chloro-5-hydroxybenzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-chloro-5-hydroxybenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-4-hydroxybenzonitrile: Lacks the chlorine atom, which may affect its reactivity and applications.
4-Chloro-3-hydroxybenzonitrile:
3-Bromo-5-chloro-4-hydroxybenzaldehyde: Contains an aldehyde group instead of a nitrile group, resulting in different reactivity and applications.
Uniqueness
3-Bromo-4-chloro-5-hydroxybenzonitrile is unique due to the presence of both bromine and chlorine atoms, along with the hydroxyl and nitrile groups. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H3BrClNO |
|---|---|
Molekulargewicht |
232.46 g/mol |
IUPAC-Name |
3-bromo-4-chloro-5-hydroxybenzonitrile |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-4(3-10)2-6(11)7(5)9/h1-2,11H |
InChI-Schlüssel |
GUCVQRWYKTYPOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)Cl)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chlorooxazolo[4,5-b]pyridine](/img/structure/B13664178.png)

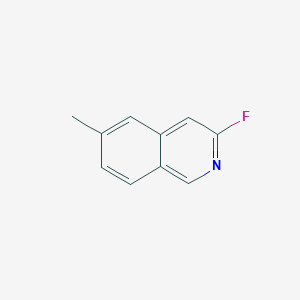
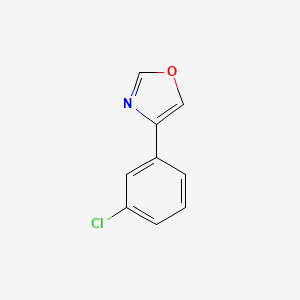
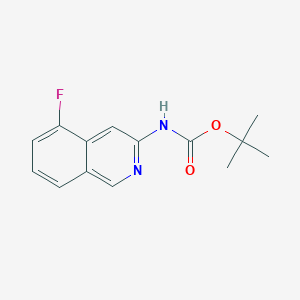
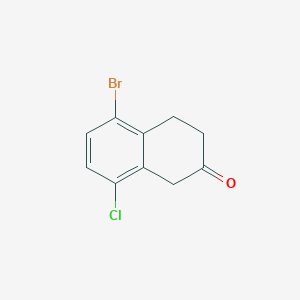
![7-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13664209.png)
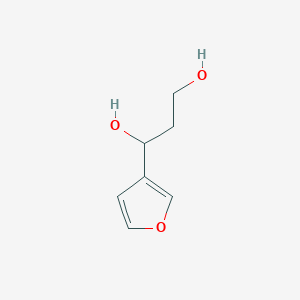
![2-Chloroimidazo[1,2-a]pyridin-6-ol](/img/structure/B13664213.png)
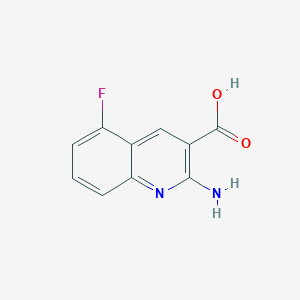
![2-[4-bromo-2-(trifluoromethyl)phenyl]-5-methyl-1H-imidazole](/img/structure/B13664221.png)
